4-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with 5-chloro-1,3-dimethylpyrazole. This reaction is often carried out under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol.
Scientific Research Applications
4-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: Used as an intermediate in the synthesis of zolazepam.
Phenylboronic acid: Commonly used in organic synthesis and has similar functional groups.
Uniqueness
4-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of chlorine and fluorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6ClFN2O2 |
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Molecular Weight |
240.62 g/mol |
IUPAC Name |
4-chloro-1-(2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-6-5-14(13-9(6)10(15)16)8-4-2-1-3-7(8)12/h1-5H,(H,15,16) |
InChI Key |
DXZZGZLKCQUMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)Cl)F |
Origin of Product |
United States |
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